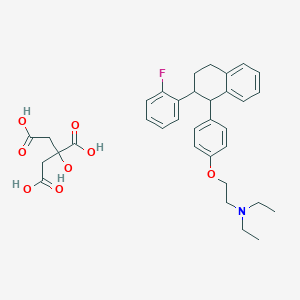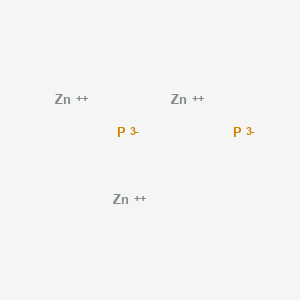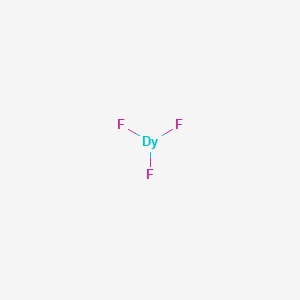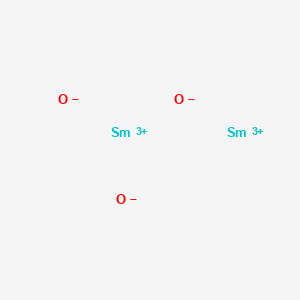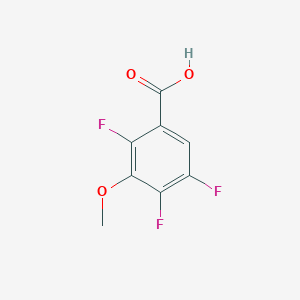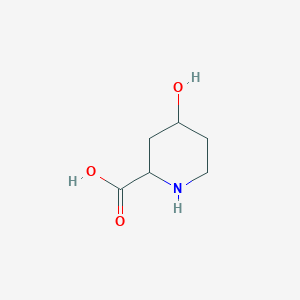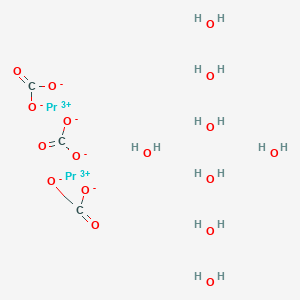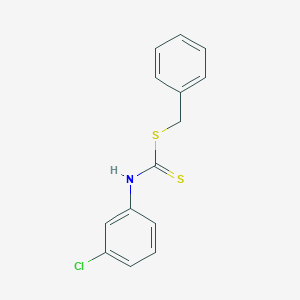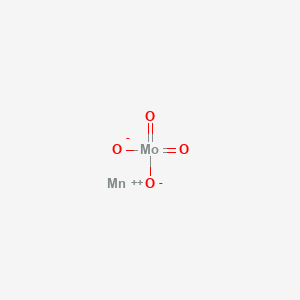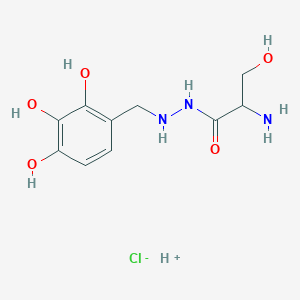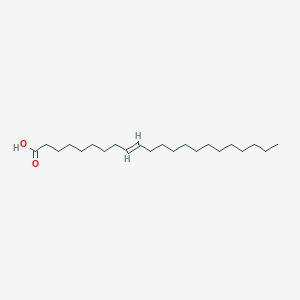
(E)-Docos-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Docos-9-enoic acid, also known as D9E or cervonic acid, is a long-chain unsaturated fatty acid that is naturally found in the brain and nervous system. It is a member of the omega-9 family of fatty acids and has been shown to have numerous biochemical and physiological effects on the body. In recent years, there has been increasing interest in the potential therapeutic applications of D9E, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression.
Wirkmechanismus
The exact mechanism of action of (E)-Docos-9-enoic acid is not fully understood, but it is believed to act through a variety of pathways in the body. One key pathway is through its effects on the endocannabinoid system, which plays a critical role in regulating mood, appetite, and pain sensation. (E)-Docos-9-enoic acid has been shown to activate the CB1 receptor in the brain, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
(E)-Docos-9-enoic acid has been shown to have numerous biochemical and physiological effects on the body. It is a key component of brain and nervous system tissue, and has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It may also have potential as a treatment for depression and anxiety, as it has been shown to have mood-stabilizing effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-Docos-9-enoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of producing pure (E)-Docos-9-enoic acid, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on (E)-Docos-9-enoic acid. One area of particular interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Future studies may also investigate its effects on other physiological systems in the body, such as the immune system and cardiovascular system. Additionally, researchers may explore novel methods for synthesizing (E)-Docos-9-enoic acid, which could make it more accessible for use in large-scale experiments.
Synthesemethoden
(E)-Docos-9-enoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of oleic acid, a common dietary fatty acid, to (E)-Docos-9-enoic acid using a specialized enzyme called Elovl2. This method has been shown to be highly efficient and can produce large quantities of pure (E)-Docos-9-enoic acid.
Wissenschaftliche Forschungsanwendungen
(E)-Docos-9-enoic acid has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in a variety of areas. One area of particular interest is its role in the prevention and treatment of neurological disorders. Studies have shown that (E)-Docos-9-enoic acid can improve cognitive function and memory in animal models of Alzheimer's disease, and may have potential as a treatment for depression and anxiety.
Eigenschaften
CAS-Nummer |
14134-53-3 |
|---|---|
Produktname |
(E)-Docos-9-enoic acid |
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
(E)-docos-9-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14H,2-12,15-21H2,1H3,(H,23,24)/b14-13+ |
InChI-Schlüssel |
IABRXGNOPGPXAW-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Synonyme |
9-Docosenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





